1-[2-(3-Methoxyphenyl)ethyl]piperazine
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Overview
Description
1-[2-(3-Methoxyphenyl)ethyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs and bioactive molecules due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(3-Methoxyphenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Methoxyphenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)ethyl]piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Comparison: 1-[2-(3-Methoxyphenyl)ethyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15/h2-4,11,14H,5-10H2,1H3 |
InChI Key |
JNRYEINHOYYNMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2CCNCC2 |
Origin of Product |
United States |
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